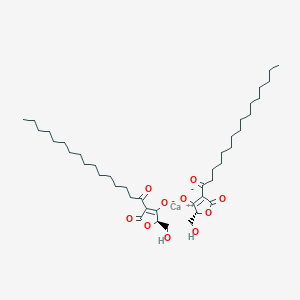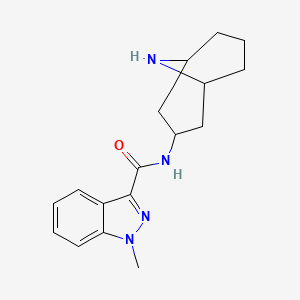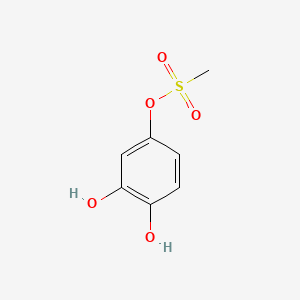
1,2,4-Benzenetriol,4-methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Benzenetriol,4-methanesulfonate can be synthesized through the sulfonation of 1,2,4-benzenetriol. The reaction typically involves the use of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure selective substitution at the desired hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,2,4-Benzenetriol,4-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent benzenetriol or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,2,4-Benzenetriol and other reduced forms.
Substitution: Various substituted benzenetriol derivatives.
科学的研究の応用
1,2,4-Benzenetriol,4-methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,2,4-benzenetriol,4-methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to modifications of biomolecules such as proteins and nucleic acids, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
1,2,4-Benzenetriol: The parent compound without the methanesulfonate group.
1,2,3-Benzenetriol (Pyrogallol): Another benzenetriol isomer with hydroxyl groups at different positions.
4-Methylcatechol: A related compound with a methyl group instead of a methanesulfonate group.
Uniqueness
1,2,4-Benzenetriol,4-methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity and potential applications compared to its parent compound and other similar compounds. The methanesulfonate group enhances its electrophilic properties, making it useful in various synthetic and biological applications.
特性
CAS番号 |
101959-14-2 |
|---|---|
分子式 |
C7H8O5S |
分子量 |
204.196 |
IUPAC名 |
(3,4-dihydroxyphenyl) methanesulfonate |
InChI |
InChI=1S/C7H8O5S/c1-13(10,11)12-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 |
InChIキー |
WRJAZMKKGCVUAP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)O)O |
同義語 |
1,2,4-Benzenetriol, 4-methanesulfonate (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


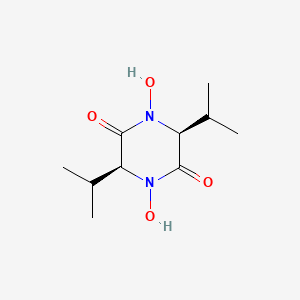
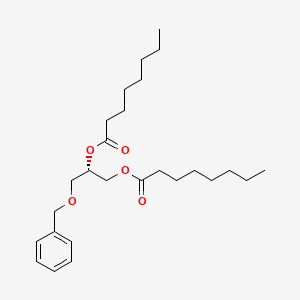
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
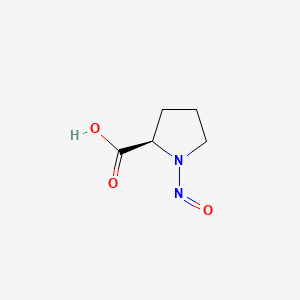
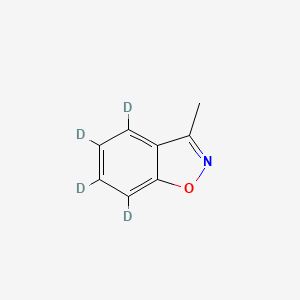

![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
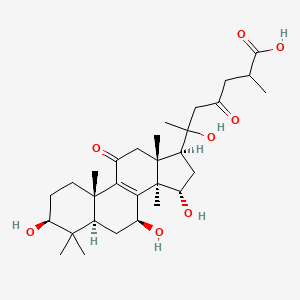

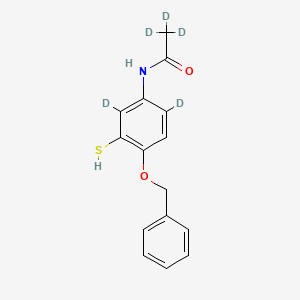
![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)
